molecular formula C25H20ClFN2O4S B2959838 2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 866808-77-7

2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide

Cat. No. B2959838
M. Wt: 498.95
InChI Key: WYVSZGYOLCYCOA-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include its physical state, melting point, boiling point, solubility, etc. Unfortunately, such detailed physical and chemical properties for this specific compound are not available in the current data.

Scientific Research Applications

Structural Aspects and Properties

  • Structural Studies : Amide-containing isoquinoline derivatives, related to the chemical , have been studied for their structural aspects. These compounds, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, have shown interesting properties like gel formation and crystalline salt creation upon treatment with mineral acids. These structural behaviors are significant for understanding the chemical and physical properties of similar compounds (Karmakar, Sarma, & Baruah, 2007).

Cytotoxic Activity

  • Anticancer Potential : Sulfonamide derivatives, which include structures similar to the chemical , have demonstrated cytotoxic activity against certain cancer cell lines. These compounds, like the one being studied, can potentially be used in the development of new anticancer therapies (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Fluorination Techniques

  • Synthesis and Application : Research has explored the fluorination of similar compounds using methods like microwave irradiation. The incorporation of fluorine in such compounds is significant due to its potential to increase lipid solubility, which is important for biological activity and drug synthesis (Kidwai, Sapra, & Bhushan, 1999).

Quinolone Derivatives

  • Synthesis and Application : The synthesis and reactions of quinolone derivatives, closely related to the chemical , have been studied. These studies are vital for understanding the chemical behavior and potential applications of such compounds in various fields, including medicinal chemistry (Al-Masoudi, 2003).

Potential in Treating Viral Infections

  • Therapeutic Effect : A novel anilidoquinoline derivative, structurally related to the compound , has shown significant antiviral effects, especially in the treatment of Japanese encephalitis. This highlights the potential of similar compounds in developing new antiviral therapies (Ghosh et al., 2008).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the current data. Typically, safety data sheets provided by the manufacturer would contain this information .

properties

IUPAC Name

2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClFN2O4S/c1-15-3-4-16(2)21(11-15)28-24(30)14-29-13-23(25(31)20-12-17(26)5-10-22(20)29)34(32,33)19-8-6-18(27)7-9-19/h3-13H,14H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVSZGYOLCYCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide

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